Home > Products > Screening Compounds P35216 > Propofol hemisuccinate
Propofol hemisuccinate - 184869-48-5

Propofol hemisuccinate

Catalog Number: EVT-8411701
CAS Number: 184869-48-5
Molecular Formula: C16H22O4
Molecular Weight: 278.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Propofol hemisuccinate is synthesized from propofol by esterification with succinic acid. It belongs to the class of compounds known as carboxylic acid esters. This classification is significant because it influences the compound's pharmacokinetics and therapeutic efficacy.

Synthesis Analysis

Methods and Technical Details

The synthesis of propofol hemisuccinate primarily involves the reaction of propofol with succinic anhydride or succinic acid in the presence of a suitable catalyst. The general reaction can be represented as follows:

Propofol+Succinic AnhydridePropofol Hemisuccinate+Byproducts\text{Propofol}+\text{Succinic Anhydride}\rightarrow \text{Propofol Hemisuccinate}+\text{Byproducts}
  1. Reagents: The main reagents include propofol, succinic anhydride, and a catalyst such as pyridine or triethylamine.
  2. Conditions: The reaction typically occurs under controlled temperature conditions to ensure complete conversion and minimize side reactions.
  3. Purification: After synthesis, purification methods such as recrystallization or chromatography are employed to isolate high-purity propofol hemisuccinate.
Molecular Structure Analysis

Structure and Data

The molecular formula of propofol hemisuccinate is C15H24O5C_{15}H_{24}O_{5}. The structure consists of a phenolic core with two isopropyl groups flanking a hydroxyl group, along with a succinate moiety attached via an ester linkage.

  • Molecular Weight: Approximately 284.36 g/mol.
  • Structural Representation: The compound can be depicted as follows:
C12H18O+C4H6O4C15H24O5\text{C}_{12}\text{H}_{18}\text{O}+\text{C}_{4}\text{H}_{6}\text{O}_{4}\rightarrow \text{C}_{15}\text{H}_{24}\text{O}_{5}

This structure contributes to its lipophilicity and solubility characteristics.

Chemical Reactions Analysis

Reactions and Technical Details

Propofol hemisuccinate can undergo hydrolysis in aqueous environments, reverting to its parent compound, propofol, and succinic acid. This reaction is essential for its function as a prodrug:

Propofol Hemisuccinate+H2OPropofol+Succinic Acid\text{Propofol Hemisuccinate}+\text{H}_2\text{O}\rightarrow \text{Propofol}+\text{Succinic Acid}
  • Kinetics: The hydrolysis rate can be influenced by pH and temperature, which are critical factors in clinical settings.
  • Stability: Compared to standard propofol formulations, propofol hemisuccinate exhibits improved stability against microbial contamination.
Mechanism of Action

Process and Data

The mechanism of action of propofol hemisuccinate is similar to that of propofol itself; it acts primarily on gamma-aminobutyric acid receptors in the central nervous system. Upon administration, it enhances inhibitory neurotransmission, leading to sedation and anesthesia.

  1. Pharmacodynamics: Propofol hemisuccinate increases the frequency of chloride channel opening when GABA binds to its receptor.
  2. Onset and Duration: Initial studies indicate that while it has a slower onset than propofol, it provides prolonged hypnotic effects due to its prodrug nature.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Highly soluble in organic solvents but less so in water unless hydrolyzed.

Chemical Properties

  • pH Stability: Stable across a pH range of 4-7.
  • Melting Point: Approximately 60-65 °C.

These properties are essential for determining appropriate formulation strategies in clinical use.

Applications

Scientific Uses

Propofol hemisuccinate has been explored for various applications in anesthesia and sedation protocols:

  1. Anesthesia Induction: Utilized for rapid induction due to its favorable pharmacokinetics.
  2. Sedation in Intensive Care Units: Offers prolonged sedation with potentially reduced side effects compared to traditional formulations.
  3. Research Applications: Investigated for its effects on GABAergic pathways in neuropharmacological studies.
Synthesis and Prodrug Engineering of Propofol Hemisuccinate

Prodrug Design Rationale for Enhanced Water Solubility

Propofol (2,6-diisopropylphenol) possesses exceptional anesthetic and sedative properties but suffers from fundamental physicochemical limitations that impede its clinical utility. As a highly lipophilic molecule with an aqueous solubility of merely 0.15 mg/mL and an octanol/water partition coefficient (log P) of 6.76:1, propofol requires formulation in lipid emulsions (e.g., soybean oil, egg phosphatide, glycerol) for intravenous delivery [2] [4]. This lipid-based formulation carries significant risks, including pain on injection, hypertriglyceridemia, and microbial growth potential. The prodrug strategy represents a rational chemical approach to overcome these limitations by transiently modifying the propofol structure with water-solubilizing moieties that undergo enzymatic cleavage in vivo to release the active parent drug.

Propofol hemisuccinate sodium salt (PHS) exemplifies this approach through esterification of propofol's phenolic hydroxyl group with succinic acid, followed by salt formation. This modification replaces the nonpolar phenolic proton with an ionizable carboxylic acid group, transforming the molecule into a highly water-soluble derivative (>500 mg/mL in aqueous solution) [1] [4]. The succinate linker was strategically selected based on several biochemical considerations: (1) Succinate esters demonstrate favorable susceptibility to hydrolysis by ubiquitous carboxylesterase enzymes in blood and tissues, enabling rapid propofol release; (2) The aliphatic chain length provides optimal steric accessibility for esterases while maintaining chemical stability in solution; (3) Succinic acid metabolites integrate into the Krebs cycle, minimizing toxicological concerns [4] [6]. This molecular engineering directly addresses the core formulation challenge by enabling aqueous intravenous administration without lipid vehicles while preserving the pharmacological activity of propofol upon bioreversion.

Beyond solubility enhancement, the hemisuccinate prodrug design confers advantageous biochemical properties. In vitro studies using neuronal cell models (HT-22 cells, rat cortical neurons) demonstrate that PHS effectively crosses the blood-brain barrier via monocarboxylate transporters (MCTs), leveraging the succinate moiety as a molecular "Trojan horse" [1]. Once intracellular, carboxylesterases efficiently hydrolyze the ester bond, releasing free propofol which exerts its anesthetic effect through GABA_A receptor potentiation. Crucially, the intact prodrug exhibits minimal receptor binding affinity, confirming its pharmacological inertness prior to activation [4].

Table 1: Physicochemical Properties of Propofol vs. Propofol Hemisuccinate

PropertyPropofolPropofol Hemisuccinate (PHS)
Aqueous Solubility0.15 mg/mL>500 mg/mL
log P (Octanol/Water)6.760.98 (sodium salt)
Molecular Weight178.27 g/mol318.32 g/mol (sodium salt)
Ionizable GroupsNone (phenol)Carboxylate (pKa ~4.2)
Primary FormulationLipid emulsionAqueous solution

Synthetic Pathways: Friedel-Crafts Alkylation and Decarboxylation Optimization

The chemical synthesis of propofol hemisuccinate originates from the production of the propofol core structure, 2,6-diisopropylphenol. Traditional batch synthesis employs a double Friedel-Crafts alkylation of phenol using propylene gas under extreme conditions (300°C, 3000 bar pressure) with acidic catalysts. This method suffers from poor regioselectivity, generating significant impurities (2,4-diisopropylphenol, 2,4,6-triisopropylphenol) requiring complex purification to meet pharmaceutical standards (<0.05% impurities) [3] [5]. A more refined approach utilizes 4-hydroxybenzoic acid (1) as the starting material, strategically blocking the para-position to direct alkylation exclusively to the ortho positions.

Step 1: Friedel-Crafts Bis-Alkylation4-Hydroxybenzoic acid undergoes double alkylation with isopropanol (6 equivalents) in concentrated sulfuric acid/water (9:1) at elevated temperatures. This reaction proceeds via an electrophilic aromatic substitution mechanism, where in situ-generated propylene carbocation attacks the electron-rich aromatic ring activated by the phenolic hydroxyl group. The carboxylic acid group at the para position sterically and electronically deactivates this position, ensuring high ortho-selectivity. Optimization studies revealed that maintaining substrate concentration at 0.4 M in the H₂SO₄/H₂O mixture at 35°C prevents precipitation and ensures homogeneous reaction conditions. Residence time studies demonstrated optimal conversion (84% isolated yield) at 40 minutes residence time with efficient mixing (total flow rate 2.5 mL/min) [3] [5].

Step 2: DecarboxylationThe bis-alkylated intermediate, 2,6-diisopropyl-4-hydroxybenzoic acid (2), undergoes decarboxylation under basic conditions to yield propofol. Traditional batch methods employed NaOH (2.3 M) in 2-ethoxyethanol at 130°C for 12 hours, necessitating subsequent acid-base neutralization steps that generate significant inorganic waste and pose scaling challenges [3]. Continuous flow optimization replaced inorganic bases with organic amines (triethylamine, TMEDA, DIPEA) and intensified reaction conditions. Screening identified 6 equivalents of triethylamine in pure 2-ethoxyethanol at 150°C under pressure (9.5 bar) in a copper tubular reactor (10 mL volume) as optimal, achieving 86% NMR yield with a 3-hour residence time [3] [5]. Copper tubing potentially catalyzes the decarboxylation via transient carboxylate complexation, enhancing efficiency.

Step 3: Esterification to HemisuccinatePropofol undergoes esterification with succinic anhydride in anhydrous dichloromethane or tetrahydrofuran catalyzed by 4-dimethylaminopyridine (DMAP) and a tertiary amine base (e.g., triethylamine). This reaction selectively targets the phenolic hydroxyl group under mild conditions (0-25°C, 4-12 hours), yielding propofol hemisuccinate. Subsequent ion exchange (e.g., sodium bicarbonate treatment) forms the water-soluble sodium salt (PHS) [1] [4]. Purification typically involves extraction (removing unreacted succinic acid) and crystallization, yielding pharmaceutical-grade PHS (>99% purity).

Table 2: Optimization of Key Synthetic Steps for Propofol Hemisuccinate Precursors

Synthetic StepTraditional Batch ConditionsOptimized ConditionsKey Improvement
Bis-AlkylationH₂SO₄/IPA, 80-100°C, 4-8 h, 60-70% yieldH₂SO₄/H₂O (9:1), 0.4 M, 40 min residence time, 84% yieldHigher yield, reduced side products, continuous operation
DecarboxylationNaOH/2-ethoxyethanol, 130°C, 12 h, neutralizationTEA (6 eq)/2-ethoxyethanol, 150°C, 9.5 bar, 3 h residence time, 86% yieldEliminated neutralization, reduced reaction time, continuous flow
Hemisuccinate FormationSuccinic anhydride, pyridine reflux, 6-8 hSuccinic anhydride, DMAP, TEA, DCM, 0-25°C, 4-12 hMilder conditions, higher selectivity

Continuous Flow Synthesis Methodologies for Scalable Production

The limitations of batch synthesis for propofol intermediates—particularly exothermic hazards, inefficient mixing leading to impurities, and challenging scale-up—have driven the adoption of continuous flow chemistry. This technology offers enhanced heat/mass transfer, precise residence time control, and inherent safety for hazardous reactions, making it ideal for the multi-step synthesis of propofol hemisuccinate precursors [3] [5] [9].

Integrated Flow Process for Propofol Core:A telescoped continuous flow process synthesizes propofol from 4-hydroxybenzoic acid in two sequential flow steps:

  • Bis-Alkylation Reactor: Two preheated (35°C) feed streams—Stream A (4-hydroxybenzoic acid in H₂SO₄/H₂O 9:1, 0.4 M) and Stream B (isopropanol in H₂SO₄/H₂O 9:1)—merge via a T-mixer into a perfluoroalkoxy (PFA) tubular reactor (ID = 1.6 mm, V = 100 mL). At a total flow rate (QT) of 2.5 mL/min (residence time tR = 40 min), the reaction delivers intermediate 2 in 84% isolated yield after work-up (27.6 g scale, productivity 55.95 g/h) [3] [5].
  • Decarboxylation Reactor: A solution of 2 and triethylamine (6 equivalents) in 2-ethoxyethanol (0.5 M) is pumped through a copper tube reactor (ID = 1.0 mm, V = 10 mL) heated to 150°C under back pressure (9.5 bar). With Q = 56 µL/min (tR = 3 h), propofol is obtained in 86% yield. Alternatively, higher flow rates (334 µL/min) with 2-butoxyethanol at 200°C (tR = 0.5 h) provide 69% yield, demonstrating flexibility for productivity optimization [3] [5].

Advantages for Hemisuccinate Manufacturing:This flow platform addresses critical batch limitations:

  • Impurity Control: Precise temperature and residence time control in the alkylation step minimizes formation of 2,4-diisopropyl and triisopropyl phenol isomers, significantly simplifying downstream purification.
  • Handling Hazardous Reagents: Confined volumes safely handle concentrated H₂SO₄ and high temperatures/pressures.
  • Process Intensification: Elimination of intermediate workups between alkylation and decarboxylation (telescoping) is feasible, reducing solvent use and processing time. Scale-up is linear via "numbering up" reactors or increasing run time, avoiding the heat transfer limitations of large batch reactors.
  • Sustainability: Reduced solvent consumption (smaller reactor volumes), minimized waste (higher selectivity), and lower energy input (efficient heat transfer) contribute to a greener process [3] [9].

Table 3: Continuous Flow Process Performance Metrics

StepReactor TypeConditionsResidence TimeYield (%)Productivity
Bis-AlkylationPFA TubingH₂SO₄/H₂O (9:1), 35°C40 min8455.95 g/h (of 2)
DecarboxylationCopper TubingTEA (6 eq), 2-ethoxyethanol, 150°C, 9.5 bar3 h86~0.3 g/h (Propofol)
Decarboxylation (Fast)Copper TubingTEA (6 eq), 2-butoxyethanol, 200°C, BPR0.5 h69~1.5 g/h (Propofol)

Comparative Analysis of Hemisuccinate vs. Phosphate Ester Prodrug Derivatives

While propofol hemisuccinate (PHS) represents a significant advancement in water-soluble propofol delivery, fospropofol disodium (2,6-diisopropylphenoxymethyl phosphate disodium salt) is the only clinically approved prodrug alternative. A comparative analysis of their chemical, biopharmaceutical, and functional properties reveals distinct advantages and limitations rooted in their chemical structures.

Chemical Structure and Activation Mechanism:

  • PHS: Features a carboxylic acid ester linkage (succinate) to the phenolic oxygen of propofol. Activation occurs via enzymatic hydrolysis primarily by plasma and tissue carboxylesterases (e.g., hCE1, hCE2), releasing propofol and succinate. This process is relatively rapid and efficient in vivo [1] [4].
  • Fospropofol: Contains a phosphate ester group linked via a labile methylene bridge (O-CH₂-PO₃²⁻). Activation is a two-step process: (1) Alkaline phosphatase cleaves the phosphate group in vivo, generating the highly unstable intermediate 2,6-diisopropylphenoxymethanol; (2) This intermediate spontaneously decomposes, releasing formaldehyde and propofol [4] [8].

Key Performance Differences:

  • Propofol Release Kinetics: PHS demonstrates significantly faster in vitro and in vivo hydrolysis rates compared to fospropofol. Studies show PHS releases free propofol within minutes in plasma, mirroring the pharmacokinetic profile of lipid emulsion propofol more closely than fospropofol, which exhibits a delayed release profile (onset ~5-15 min) due to its two-step activation [4].
  • Bioactivation Site: Carboxylesterases acting on PHS are abundant in liver, plasma, and importantly, the brain endothelium. This distribution facilitates propofol release close to or within the CNS. Fospropofol activation primarily occurs in the liver and vascular endothelium via alkaline phosphatase; the unstable intermediate must then reach the brain before releasing propofol, potentially contributing to variability [4].
  • Stability and Formulation: Both prodrugs offer excellent aqueous solubility (>500 mg/mL). However, fospropofol solutions can exhibit pH-dependent instability, particularly at lower pH, due to potential formaldehyde release before administration. PHS solutions are generally more stable across a wider physiological pH range [4].
  • Metabolic Byproducts: The succinate released from PHS is a natural Krebs cycle intermediate, posing minimal toxicological concern. Fospropofol releases stoichiometric formaldehyde, a known toxin and irritant, as a byproduct. While systemic levels are low, this raises theoretical safety concerns not applicable to PHS [4] [8].
  • Clinical Performance: Animal studies directly comparing PHS derivatives (e.g., incorporating glycolic acid linkers) and fospropofol indicate prodrugs like 3e, 3g, and 3j exhibit onset times and anesthesia durations much closer to those of propofol emulsion than fospropofol. Molar doses required for equipotent effects are also lower for optimized PHS-type prodrugs compared to fospropofol [4].

Neuroprotective Potential: Beyond anesthesia, PHS exhibits intrinsic antioxidant properties independent of propofol release. In vitro studies on neuronal cells (HT-22, cortical neurons) demonstrate PHS protects against oxidative glutamate toxicity by reducing reactive oxygen species accumulation. This effect is attributed to the phenolic structure retained in the prodrug, acting as a radical scavenger. Fospropofol lacks this direct antioxidant activity [1] [8].

Table 4: Comparative Profile of Propofol Prodrugs

PropertyPropofol Hemisuccinate (PHS)Fospropofol Disodium
Chemical LinkageEster (Succinate)Phosphate Ester (via O-CH₂-)
Primary EnzymeCarboxylesterases (hCE1/hCE2)Alkaline Phosphatase
Activation MechanismSingle-step hydrolysisTwo-step: Dephosphorylation + spontaneous decay
Key MetaboliteSuccinate (Krebs cycle intermediate)Formaldehyde (toxic metabolite)
Propofol Release RateRapid (minutes)Slower (5-15 min onset)
Direct Antioxidant ActivityYes (Radical scavenging)No
Stability in SolutionHigh (Broad pH stability)Moderate (pH-sensitive)
Anesthetic ProfileOnset/Duration close to propofol emulsionDelayed onset compared to emulsion

Properties

CAS Number

184869-48-5

Product Name

Propofol hemisuccinate

IUPAC Name

4-[2,6-di(propan-2-yl)phenoxy]-4-oxobutanoic acid

Molecular Formula

C16H22O4

Molecular Weight

278.34 g/mol

InChI

InChI=1S/C16H22O4/c1-10(2)12-6-5-7-13(11(3)4)16(12)20-15(19)9-8-14(17)18/h5-7,10-11H,8-9H2,1-4H3,(H,17,18)

InChI Key

ORMHJJCIJXWHFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)OC(=O)CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.